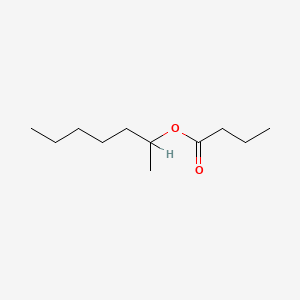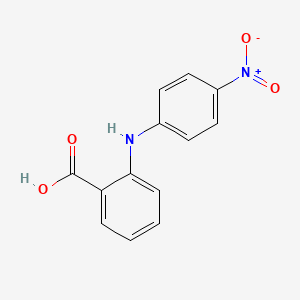
(4-甲基萘-1-基)甲醇
描述
“(4-Methylnaphthalen-1-yl)methanol” is a chemical compound with the molecular formula C12H12O . It is also known by its CAS number 57322-44-8 .
Molecular Structure Analysis
The molecular structure of “(4-Methylnaphthalen-1-yl)methanol” consists of a naphthalene ring with a methyl group attached at the 4th position and a methanol group attached at the 1st position .Chemical Reactions Analysis
“(4-Methylnaphthalen-1-yl)methanol” can be produced from nitrobenzene by dioxygenation .Physical And Chemical Properties Analysis
“(4-Methylnaphthalen-1-yl)methanol” has a molecular weight of 172.22 g/mol . Other physical and chemical properties like XLogP3, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, and Complexity are also available .科学研究应用
分子模拟
(4-甲基萘-1-基)甲醇: 用于像Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, 和 VMD 这样的分子模拟程序。 这些工具对于可视化分子相互作用和动力学至关重要,这在药物设计和理解生物过程方面至关重要 .
细胞色素P450生物转化
该化合物是使用细胞色素P450 BM3 变体 F87V 进行生物转化实验的底物。 这种在重组大肠杆菌中表达的酶可以羟基化各种取代的萘,包括(4-甲基萘-1-基)甲醇,从而导致单羟基化衍生物的产生 .
有机合成中的酶促反应
(4-甲基萘-1-基)甲醇: 可以参与通过传统有机合成难以进行的酶促反应。 例如,细胞色素P450 可以以区域和立体专一的方式羟基化该化合物,这对于创建复杂的分子很重要 .
生物甲醇生产
在可再生能源的背景下,(4-甲基萘-1-基)甲醇可能可以用作生物甲醇生产的生物催化途径中的前体或中间体。 该过程是环境友好的,使用微生物生物催化剂将碳源转化为甲醇 .
药理学研究
(4-甲基萘-1-基)甲醇的生物转化可以导致药理活性衍生物的产生。 这些衍生物可以测试各种生物活性,有助于发现新药和治疗剂 .
化学教育和研究
(4-甲基萘-1-基)甲醇: 可以用于教育环境中展示有机化学和生物化学原理。 它作为化学物质如何通过生物系统转化的一个实际示例 .
工业生物催化
该化合物能够进行生物转化使其成为工业生物催化应用的候选者。 它可以用于研究和优化生物催化过程,这对可持续工业化学至关重要 .
环境生物技术
(4-甲基萘-1-基)甲醇: 也可能在环境生物技术中发挥作用,特别是在芳香烃的生物降解中。 了解其与微生物酶的相互作用可以帮助制定环境修复策略 .
安全和危害
作用机制
Target of Action
It is known that methanol and its derivatives often interact with enzymes such ascytochrome P450s . These enzymes are involved in a wide range of biological processes, including the metabolism of xenobiotics, fatty acids, and steroids .
Mode of Action
It is known that methanol and its derivatives can undergooxidation reactions mediated by enzymes like cytochrome P450s . This process can lead to the formation of various metabolites, which can have different biological effects .
Biochemical Pathways
It is known that methanol and its derivatives can affect themetabolism of fatty acids and other biological molecules . The oxidation of these compounds can lead to changes in cellular processes and signaling pathways .
Pharmacokinetics
It is known that methanol and its derivatives are generallysoluble in organic solvents , which could potentially influence their absorption and distribution in the body. The metabolism of these compounds is often mediated by enzymes like cytochrome P450s .
Result of Action
It is known that the oxidation of methanol and its derivatives can lead to the formation of various metabolites . These metabolites can have different biological effects, depending on their structure and the cellular context .
Action Environment
The action, efficacy, and stability of (4-Methylnaphthalen-1-yl)methanol can be influenced by various environmental factors. For instance, the presence of organic solvents can affect the solubility of this compound, potentially influencing its absorption and distribution in the body . Additionally, the activity of enzymes like cytochrome P450s, which are involved in the metabolism of this compound, can be affected by various factors, including pH, temperature, and the presence of other substances .
生化分析
Biochemical Properties
(4-Methylnaphthalen-1-yl)methanol plays a significant role in various biochemical reactions. It interacts with enzymes such as cytochrome P450 BM3 variant F87V, which is known for its ability to catalyze hydroxylation reactions with high regio- and stereo-specificity . This interaction leads to the formation of hydroxylated derivatives, which are crucial for further biochemical transformations. Additionally, (4-Methylnaphthalen-1-yl)methanol can interact with polycyclic aromatic hydrocarbon-dihydroxylating dioxygenase, an enzyme that facilitates the bioconversion of polycyclic aromatic hydrocarbons .
Cellular Effects
(4-Methylnaphthalen-1-yl)methanol influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cytochrome P450 enzymes can lead to the production of reactive oxygen species, which in turn can modulate signaling pathways and gene expression . Furthermore, (4-Methylnaphthalen-1-yl)methanol can impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of (4-Methylnaphthalen-1-yl)methanol involves its binding interactions with various biomolecules. The compound binds to the active site of cytochrome P450 enzymes, leading to the activation or inhibition of these enzymes . This binding can result in the hydroxylation of the naphthalene ring, producing hydroxylated derivatives that can further participate in biochemical reactions. Additionally, (4-Methylnaphthalen-1-yl)methanol can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-Methylnaphthalen-1-yl)methanol can change over time. The compound’s stability and degradation are influenced by various factors such as temperature, pH, and the presence of other chemicals . Long-term studies have shown that (4-Methylnaphthalen-1-yl)methanol can have sustained effects on cellular function, including prolonged activation or inhibition of metabolic enzymes and signaling pathways . These temporal effects are crucial for understanding the compound’s behavior in different experimental conditions.
Dosage Effects in Animal Models
The effects of (4-Methylnaphthalen-1-yl)methanol vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties without adverse effects . At high doses, (4-Methylnaphthalen-1-yl)methanol can cause toxic effects, including oxidative stress, cellular damage, and disruption of metabolic processes . These dosage-dependent effects are important for determining the safe and effective use of the compound in research and industrial applications.
Metabolic Pathways
(4-Methylnaphthalen-1-yl)methanol is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated derivatives . These derivatives can further participate in various biochemical reactions, including conjugation with glucuronic acid or sulfate, which facilitates their excretion from the body . The compound’s interaction with metabolic enzymes can also influence the levels of other metabolites, thereby affecting the overall metabolic flux within cells .
Transport and Distribution
The transport and distribution of (4-Methylnaphthalen-1-yl)methanol within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, (4-Methylnaphthalen-1-yl)methanol can bind to intracellular proteins, which can influence its localization and accumulation within specific cellular compartments . These transport and distribution mechanisms are crucial for understanding the compound’s bioavailability and its effects on cellular function.
Subcellular Localization
(4-Methylnaphthalen-1-yl)methanol exhibits specific subcellular localization patterns. The compound can be targeted to various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles . The subcellular localization of (4-Methylnaphthalen-1-yl)methanol is important for understanding its activity and function within cells.
属性
IUPAC Name |
(4-methylnaphthalen-1-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c1-9-6-7-10(8-13)12-5-3-2-4-11(9)12/h2-7,13H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSGUDDGNKMFRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00299154 | |
| Record name | (4-methylnaphthalen-1-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00299154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57322-44-8 | |
| Record name | 4-Methyl-1-naphthalenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57322-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 128466 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057322448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 57322-44-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128466 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4-methylnaphthalen-1-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00299154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-METHYL-1-NAPHTHALENEMETHANOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















